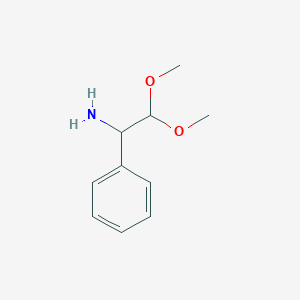

2,2-Dimethoxy-1-phenylethan-1-amine

Übersicht

Beschreibung

“2,2-Dimethoxy-1-phenylethan-1-amine” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is a research-use-only product .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds like 2,2-Dimethoxy-1-phenylethan-1-amine, improving water treatment schemes. These processes are crucial for degrading toxic and hazardous amino-compounds and their by-products in water, highlighting global concerns about water pollution. AOPs, including ozone and Fenton processes, show significant reactivity towards various amines, dyes, and pesticides, emphasizing the necessity for optimized conditions to achieve efficient degradation and highlighting the potential for hybrid methods to provide synergistic effects (Bhat & Gogate, 2021).

Catabolism by Pseudomonas Species

Pseudomonas species can metabolize a wide range of biogenic amines, including this compound, as carbon and energy sources. This capacity for degradation is significant for understanding bacterial pathways and has biotechnological applications in removing amines from various sources, demonstrating the environmental and industrial relevance of these bacterial processes (Luengo & Olivera, 2020).

Synthesis and Functionalities of Poly(o-phenylenediamine)

Poly(o-phenylenediamine), a type of aromatic amine polymer, showcases multifunctionalities due to its amine groups. These include high permeaselectivity for ions, anticorrosion for metals, and adsorption for heavy metal ions. Such properties underline the importance of aromatic amines in developing advanced materials with diverse industrial applications, from environmental remediation to the protection of metals against corrosion (Xin-gui, 2008).

Analysis of Biogenic Amines in Foods

The determination of biogenic amines in foods is vital due to their potential toxicity and role as freshness indicators. High-performance liquid chromatography (HPLC) is the preferred method for analyzing these compounds, highlighting the significance of accurate and sensitive detection techniques in ensuring food safety and quality. This research underscores the importance of monitoring biogenic amines, like this compound, in food products to prevent intoxication and assess spoilage (Önal, 2007).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) are highlighted for their strong interaction with CO2, making them excellent candidates for CO2 capture applications. The incorporation of amino functionalities enhances CO2 sorption capacity, demonstrating the potential of these materials in addressing climate change through efficient greenhouse gas capture and separation technologies (Lin, Kong, & Chen, 2016).

Wirkmechanismus

Target of Action

It is structurally similar to phenethylamine , which primarily targets the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These receptors play a crucial role in regulating monoamine neurotransmission .

Mode of Action

But, drawing parallels with phenethylamine, it might regulate monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction can lead to changes in the neurotransmitter levels in the brain, potentially affecting mood and cognition .

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to be produced from the amino acid l-phenylalanine by the enzyme aromatic l-amino acid decarboxylase via enzymatic decarboxylation . It’s plausible that 2,2-Dimethoxy-1-phenylethan-1-amine might be involved in similar biochemical pathways.

Pharmacokinetics

Phenethylamine is primarily metabolized by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

Given its structural similarity to phenethylamine, it might have similar effects, such as stimulating the central nervous system and potentially affecting mood and cognition .

Eigenschaften

IUPAC Name |

2,2-dimethoxy-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,9-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEPJGPTFHSUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=CC=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57962-58-0 | |

| Record name | 2,2-dimethoxy-1-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

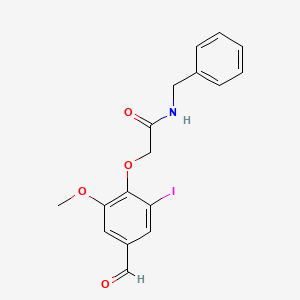

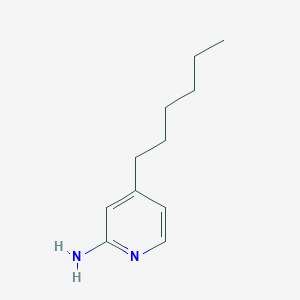

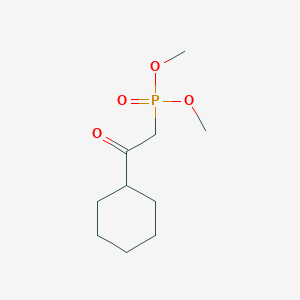

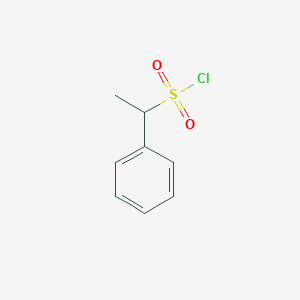

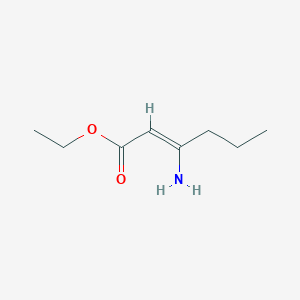

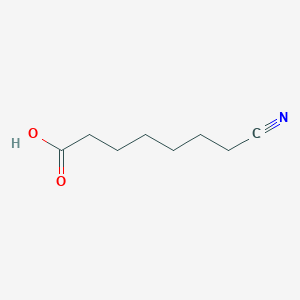

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)

![4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane](/img/structure/B3273062.png)

![N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3273069.png)

![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)

![Benzamide, N-[3-[(aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2)](/img/structure/B3273142.png)